N-methyl-N'-naphthalen-1-yloxamide
Description
Properties
IUPAC Name |
N-methyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-12(16)13(17)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUWNEGSSWTSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-naphthalen-1-yloxamide typically involves the reaction of naphthalene-1-carboxylic acid with N-methylamine and oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:
Formation of Naphthalene-1-carbonyl Chloride: Naphthalene-1-carboxylic acid is reacted with thionyl chloride to form naphthalene-1-carbonyl chloride.
Reaction with N-methylamine: The naphthalene-1-carbonyl chloride is then reacted with N-methylamine to form N-methyl-N’-naphthalen-1-yloxamide.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N’-naphthalen-1-yloxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-naphthalen-1-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
N-methyl-N’-naphthalen-1-yloxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N-methyl-N’-naphthalen-1-yloxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The naphthalen-1-yl group in N-methyl-N'-naphthalen-1-yloxamide contributes to steric bulk and aromatic π-stacking interactions, distinguishing it from simpler aliphatic derivatives. For comparison:
- N-Methyl-1-(naphthalen-1-yl)methanamine (): A primary amine with a naphthalen-1-ylmethyl group. It has a molecular weight of 171.24 g/mol, a Csp3 fraction of 0.25, and moderate lipophilicity (Log Po/w: 2.83). Its smaller size and lack of amide groups result in higher volatility compared to oxamides.
- 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine (): A silicon-containing amine with a naphthalen-1-yl group. Its molecular weight (311.47 g/mol) is higher due to the silyl group, and it exhibits a melting point of 84–85°C, reflecting increased rigidity from the silicon center.
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Log Po/w |
|---|---|---|---|---|
| This compound | ~280 (estimated) | Oxamide, naphthalen-1-yl | Not reported | ~3.5* |
| N-Methyl-1-(naphthalen-1-yl)methanamine | 171.24 | Amine, naphthalen-1-yl | Not reported | 2.83 |
| 8-(Fluorosilyl)-N,N-dimethylnaphthalen-1-amine | 311.47 | Amine, silyl, naphthalen-1-yl | 84–85 | Not reported |
*Estimated based on oxamide analogs.
Spectroscopic and Structural Differences
NMR Profiles :
- Oxamides typically show distinct amide proton signals (δ 6.5–8.5 ppm for NH in DMSO) and carbonyl carbons (δ 160–170 ppm). In contrast, N-Methyl-1-(naphthalen-1-yl)methanamine () exhibits amine protons at δ 1.5–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm.
- Silicon-containing naphthalen-1-yl derivatives () display unique upfield shifts for silicon-bound carbons (e.g., δ 15–25 ppm for Si–C).
- Hydrogen Bonding: Oxamides form intramolecular hydrogen bonds between amide NH and carbonyl groups, enhancing thermal stability. Amines and silyl derivatives lack this capability, resulting in lower melting points and higher solubility in non-polar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
